molecular formula C22H30O5 B14754522 6alpha-Methylprednisolone-D6 (major)

6alpha-Methylprednisolone-D6 (major)

Cat. No.: B14754522
M. Wt: 378.5 g/mol
InChI Key: VHRSUDSXCMQTMA-LQRWTYMBSA-N
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Description

6alpha-Methylprednisolone-D6 (major) is a labeled analog of 6alpha-Methylprednisolone. It is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. The compound is often utilized in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Methylprednisolone-D6 involves several key steps, including etherification, methynation, hydrogenation, fermentation dehydrogenation, bromination, and debromination . The process begins with an initial raw material, which undergoes these reactions to yield the final product. The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of 6alpha-Methylprednisolone-D6 follows similar synthetic routes but is scaled up to meet commercial demands. The process is designed to be environmentally friendly and sustainable, with a focus on minimizing waste and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

6alpha-Methylprednisolone-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, and various halogens and nucleophiles. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .

Scientific Research Applications

6alpha-Methylprednisolone-D6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

6alpha-Methylprednisolone-D6 exerts its effects by binding to specific intracellular receptors and modulating gene expression. This leads to a wide array of physiological effects, including the suppression of inflammation and immune responses. The compound primarily targets glucocorticoid receptors, resulting in the inhibition of proinflammatory cytokine production and the induction of apoptosis in sensitive tumor cell populations .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6alpha-Methylprednisolone-D6 include:

Uniqueness

6alpha-Methylprednisolone-D6 is unique due to its stable isotopic labeling, which allows for precise tracking and analysis in various biological systems. This makes it particularly valuable in scientific research, where accurate measurement and analysis are crucial .

Properties

Molecular Formula

C22H30O5

Molecular Weight

378.5 g/mol

IUPAC Name

(6S,9R,10R,13R,17R)-2,4,6,9-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14?,15?,17?,19-,20-,21+,22-/m0/s1/i4D,9D,12D,19D

InChI Key

VHRSUDSXCMQTMA-LQRWTYMBSA-N

Isomeric SMILES

[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](CC3[C@]2(C(C[C@@]4(C3CC[C@@]4(C(=O)CO)O)C)O)[2H])([2H])C)C

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Origin of Product

United States

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